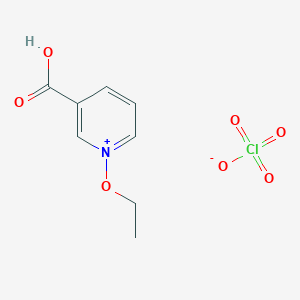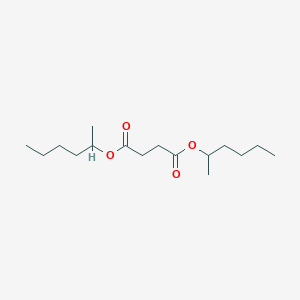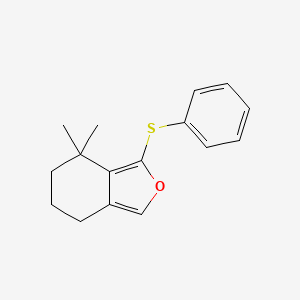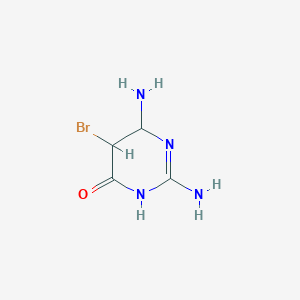![molecular formula C12H28N2O B14373633 1-[(2-Aminoethyl)amino]decan-2-OL CAS No. 90018-95-4](/img/structure/B14373633.png)
1-[(2-Aminoethyl)amino]decan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]decan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]decan-2-OL typically involves the reaction of decan-2-ol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to maintain product standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]decan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine .
Scientific Research Applications
1-[(2-Aminoethyl)amino]decan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]decan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Aminoethyl)amino]octadecan-2-OL: This compound has a longer carbon chain, which may affect its physical and chemical properties.
1-[(2-Aminoethyl)amino]hexadecan-2-OL: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
Uniqueness
1-[(2-Aminoethyl)amino]decan-2-OL is unique due to its specific combination of functional groups and carbon chain length. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry .
Properties
CAS No. |
90018-95-4 |
|---|---|
Molecular Formula |
C12H28N2O |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(2-aminoethylamino)decan-2-ol |
InChI |
InChI=1S/C12H28N2O/c1-2-3-4-5-6-7-8-12(15)11-14-10-9-13/h12,14-15H,2-11,13H2,1H3 |
InChI Key |
OJWBPVGPHYNWIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)




phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
silanol](/img/structure/B14373629.png)
